molecular formula C15H26N4O7S B167188 Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester CAS No. 125974-23-4

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester

Cat. No. B167188
M. Wt: 406.5 g/mol
InChI Key: RAJAPLDJYLCDLL-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester, commonly known as ECGC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECGC is a derivative of glutathione, a tripeptide molecule that plays a crucial role in maintaining cellular health. ECGC has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.

Mechanism Of Action

The mechanism of action of ECGC is not fully understood, but it is believed to act through a variety of pathways. ECGC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase and ornithine decarboxylase, which are involved in cellular processes such as detoxification and cell proliferation. ECGC has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.

Biochemical And Physiological Effects

ECGC has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. ECGC has also been shown to modulate the activity of certain enzymes involved in cellular metabolism, such as the citric acid cycle and the pentose phosphate pathway. Additionally, ECGC has been shown to modulate the activity of certain ion channels and receptors, such as the NMDA receptor and the GABA receptor.

Advantages And Limitations For Lab Experiments

ECGC has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, ECGC has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to the use of ECGC in lab experiments. One limitation is that the mechanism of action of ECGC is not fully understood, making it difficult to interpret experimental results. Additionally, ECGC may have off-target effects, meaning that it may affect cellular processes that are not directly related to the research question being investigated.

Future Directions

There are several future directions for research on ECGC. One area of research is to further elucidate the mechanism of action of ECGC, in order to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of ECGC, such as in the treatment of cancer or neurodegenerative diseases. Finally, research could be conducted to investigate the potential off-target effects of ECGC, in order to better understand its overall impact on cellular processes.

Synthesis Methods

ECGC can be synthesized by reacting glutathione with N-ethylcarbodiimide (EDC) and dimethylformamide (DMF) in the presence of a base. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

ECGC has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. ECGC has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ECGC has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system.

properties

CAS RN

125974-23-4

Product Name

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester

Molecular Formula

C15H26N4O7S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl (2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C15H26N4O7S/c1-4-17-15(24)27-8-10(13(22)18-7-12(21)25-2)19-11(20)6-5-9(16)14(23)26-3/h9-10H,4-8,16H2,1-3H3,(H,17,24)(H,18,22)(H,19,20)/t9-,10-/m0/s1

InChI Key

RAJAPLDJYLCDLL-UWVGGRQHSA-N

Isomeric SMILES

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N

SMILES

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N

Canonical SMILES

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N

Other CAS RN

125974-23-4

sequence

XXG

synonyms

S-(N-ETHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER

Origin of Product

United States

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